molecular formula C9H9NO3 B2963981 (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol CAS No. 2058059-33-7

(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol

Cat. No. B2963981
CAS RN: 2058059-33-7
M. Wt: 179.175
InChI Key: LZMRRYRIKGREQH-SECBINFHSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Catalytic Applications and Synthesis

Nitro compounds play a critical role in catalytic processes, offering pathways to synthesize complex molecules. A study by Baoqing Liu et al. highlights the use of nitroso compounds in Rh(III)-catalyzed ortho-olefination of arenes, showcasing the potential of nitroso-directed methodologies for creating synthetically useful architectures. This approach demonstrates the versatility of nitro compounds in facilitating high-yield, versatile coupling under mild conditions, which could be analogous to applications involving "(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol".

Materials Science and Molecular Devices

In materials science, nitro compounds are integral in the design and function of molecular electronic devices. Research by Chen et al. utilized a molecule containing a nitroamine redox center to achieve negative differential resistance and significant on-off peak-to-valley ratios in electronic devices. This study suggests the potential of nitro-containing compounds in developing advanced electronic components, indicating possible research applications for "(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol" in electronic and optoelectronic devices.

Chemical Synthesis and Functionalization

The functionalization of molecules through the introduction of nitro groups has been a cornerstone in organic synthesis, providing pathways to a wide range of compounds. For instance, the work of Ryan P. Wurz and André B. Charette showcases the use of 1-nitro-cyclopropyl ketones for the synthesis of dihydropyrroles and pyrroles, highlighting the utility of nitro compounds as precursors in the regiospecific synthesis of heterocyclic compounds. This exemplifies the potential application of "(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol" in the synthesis of novel organic molecules, possibly serving as a precursor or intermediate in the construction of complex molecular architectures.

Mechanism of Action

If the compound is biologically active, its mechanism of action would describe how it affects a living organism at the molecular level .

Safety and Hazards

This includes understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves discussing potential applications or areas of research for the compound. It could include potential uses in industry, medicine, or technology .

properties

IUPAC Name

(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMRRYRIKGREQH-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1O)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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